molecular formula C10H20ClN3O B3019043 N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride CAS No. 1233952-81-2

N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride

Cat. No.: B3019043
CAS No.: 1233952-81-2
M. Wt: 233.74
InChI Key: CQBVODCIXBVVEM-UHFFFAOYSA-N
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Description

N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride is a secondary amine derivative featuring a piperidine ring linked to a pyrrolidine moiety via a carboxamide group, with a hydrochloride salt enhancing its solubility and stability. The compound’s molecular formula is inferred as C₁₀H₁₉ClN₃O, with a calculated molecular weight of approximately 232.7 g/mol. While direct solubility data is unavailable in the provided evidence, its hydrochloride salt form suggests moderate solubility in polar solvents like water, methanol, or dimethyl sulfoxide (DMSO), typical of similar amine salts . It is primarily utilized as a research chemical in medicinal chemistry and drug discovery, particularly in the development of central nervous system (CNS) agents or enzyme inhibitors due to its structural versatility .

Properties

IUPAC Name

N-piperidin-4-ylpyrrolidine-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O.ClH/c14-10(13-7-1-2-8-13)12-9-3-5-11-6-4-9;/h9,11H,1-8H2,(H,12,14);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQBVODCIXBVVEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)NC2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride typically involves the reaction of piperidine and pyrrolidine derivatives under specific conditions. One common method includes the use of piperidine-4-carboxylic acid, which is reacted with pyrrolidine in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the desired amide bond .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps like purification through recrystallization and the use of advanced techniques like chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Organic Synthesis: N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride is widely used as a precursor in the synthesis of more complex organic molecules. Its structural versatility allows chemists to modify its functional groups to develop new compounds with desired properties.

2. Biology:

  • Ligand in Receptor Studies: The compound has been investigated for its potential as a ligand in receptor studies, particularly in understanding the interactions between small molecules and biological targets. This includes exploring its binding affinity to various receptors, which can provide insights into its biological activity.

3. Medicine:

  • Pharmacological Properties: Research has indicated that this compound may possess analgesic and anti-inflammatory properties, making it a candidate for further pharmacological exploration. Studies are ongoing to evaluate its efficacy in treating pain and inflammation-related conditions.

4. Industrial Applications:

  • Development of New Materials: The compound is also being explored for its utility in developing new materials and chemical processes, contributing to advancements in industrial chemistry.

Case Studies

Several studies have highlighted the potential applications of this compound:

Study ReferenceFocusFindings
NLRP3 Inflammasome InhibitorsInvestigated as a scaffold for developing inhibitors targeting the NLRP3 inflammasome, which plays a role in inflammatory diseases.
Janus Kinase (JAK) InhibitorsExplored for modulating JAK activity, indicating potential use in treating autoimmune diseases.
Neurological DisordersStudied as an antagonist for muscarinic receptors linked to neurological conditions such as Alzheimer's Disease.

Mechanism of Action

The mechanism of action of N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride with structurally or functionally related compounds, highlighting key differences in molecular properties and applications.

Compound Name Molecular Formula Molecular Weight (g/mol) Solubility Key Structural Features Applications/Research Findings
This compound (Target Compound) C₁₀H₁₉ClN₃O (inferred) ~232.7 Likely soluble in polar solvents (inferred from hydrochloride salt properties) Piperidine-pyrrolidine carboxamide core Research chemical for CNS-targeting agents
N-(Piperidin-4-yl)-1-benzofuran-2-carboxamide Hydrochloride C₁₄H₁₆N₂O₂·HCl 280.74 Slightly soluble in chloroform, methanol, DMSO Benzofuran replaces pyrrolidine; aromatic ring increases steric bulk Used in receptor-binding studies; reduced solubility compared to aliphatic analogs
p-Fluoro-butyrylfentanyl Hydrochloride Not explicitly provided ~371.9 (calculated) ~0.25 mg/mL in DMSO:PBS; ~10 mg/mL in DMSO/DMF Butanamide chain and fluorophenyl group; opioid-like structure Studied for opioid receptor activity; high solubility in organic solvents
Tetrazolo-pyridine Carboxamide Hydrochloride C₂₀H₂₃ClN₂O₂ 358.87 Not available Tetrazolo-pyridine core with chlorophenylmethyl group Building block for heterocyclic drug candidates; likely low aqueous solubility
(S)-N-(3-(2-(((R)-1-Hydroxypropan-2-yl)amino)-6-morpholinopyridin-4-yl)... C₂₆H₃₃F₃N₄O₃ (free base) ~518.6 (calculated) Focus on solid-state forms (patented crystalline salts) Morpholino and trifluoroethyl substituents; complex pyridine-pyrrolidine scaffold Patent emphasizes stability and bioavailability of solid forms for therapeutic use

Key Structural and Functional Insights

Impact of Aromatic vs. Aliphatic Moieties :

  • The benzofuran analog exhibits reduced solubility compared to the target compound due to its aromatic ring, which increases hydrophobicity. In contrast, the aliphatic pyrrolidine-piperidine core of the target compound may enhance polar interactions.
  • p-Fluoro-butyrylfentanyl demonstrates higher solubility in organic solvents (~10 mg/mL in DMSO), attributed to its flexible butanamide chain and fluorophenyl group, which balance lipophilicity and polarity.

Salt Forms and Solubility: Hydrochloride salts (target compound, benzofuran analog, p-fluoro-butyrylfentanyl) generally improve aqueous solubility, critical for in vitro assays.

Therapeutic Potential: The patented morpholino-trifluoroethyl compound highlights the importance of solid-state optimization for drug delivery, a consideration relevant to the target compound’s development.

Biological Activity

N-(Piperidin-4-yl)pyrrolidine-1-carboxamide hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a piperidine nucleus linked to a pyrrolidine ring, which enhances its interaction with biological targets. The presence of various substituents on these rings can significantly influence its biological activity.

The compound's biological effects are largely attributed to its interaction with specific receptors and enzymes:

  • Target Receptors : It has been investigated for its role as a ligand in receptor studies, particularly in the context of pain modulation and inflammation response.
  • Cytotoxicity : The introduction of halogen or carboxyl groups can enhance the cytotoxicity of piperidine derivatives, suggesting that modifications to the compound could yield more potent analogs.

Antimicrobial Activity

Research indicates that derivatives of piperidine and pyrrolidine exhibit significant antimicrobial properties. For instance, certain piperidine derivatives have shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some compounds were reported as low as 0.0039 mg/mL .

Table 1: Antimicrobial Activity of Piperidine Derivatives

Compound NameMIC (mg/mL)Target Bacteria
2,6-Dipiperidino-1,4-dibromobenzene0.025S. aureus
2,4,6-Tripyrrolidinochlorobenzene0.0039E. coli
This compoundTBDTBD

Study on Urokinase Receptor (uPAR)

A significant study examined the binding and cellular activity of pyrrolidinone and piperidinone compounds in relation to uPAR, which plays a critical role in cancer metastasis. The study found that certain derivatives inhibited cell proliferation and invasion in cancer cell lines, suggesting potential applications in oncology .

Neuropharmacological Studies

In another investigation focused on neuropharmacology, compounds similar to this compound demonstrated desirable pharmacokinetic profiles when tested in vivo. For example, one derivative showed an oral bioavailability of 35.6% with a half-life of approximately 2.6 hours after administration .

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